2,6-Difluoroanisole

Beschreibung

Introduction and Fundamental Properties

Chemical Identity and Nomenclature

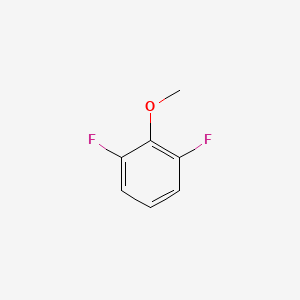

2,6-Difluoroanisole belongs to the class of organic compounds known as anisoles, which are characterized by the presence of a methoxybenzene structure or its derivatives. The compound's molecular formula is C7H6F2O, with a molecular weight of 144.12 grams per mole. The Chemical Abstracts Service registry number for this compound is 437-82-1, providing its unique chemical identifier in databases worldwide.

The International Union of Pure and Applied Chemistry systematic name for this compound is 1,3-difluoro-2-methoxybenzene, which precisely describes the substitution pattern on the aromatic ring. Alternative nomenclature includes benzene, 1,3-difluoro-2-methoxy-, reflecting the benzene core structure with specific substituent positions. The compound is also referred to by various synonyms including this compound and difluoromethoxy benzene derivatives in chemical literature and commercial applications.

The molecular structure features a benzene ring with two fluorine atoms positioned at the 2 and 6 positions relative to the methoxy group, creating a symmetrical arrangement that influences the compound's physical and chemical properties. This specific substitution pattern distinguishes it from other difluoroanisole isomers and contributes to its unique characteristics in chemical reactions and applications.

Historical Development and Discovery

The development of fluorinated aromatic compounds, including this compound, emerged from the broader advancement of organofluorine chemistry during the twentieth century. While specific historical details regarding the initial synthesis and discovery of this compound are not extensively documented in available literature, the compound's development likely paralleled the general progress in fluorinated aromatic chemistry. The systematic investigation of fluorinated anisole derivatives has been driven by their potential applications in pharmaceuticals, agrochemicals, and specialty chemicals.

The preparation methods for this compound have evolved alongside advances in fluorination techniques and aromatic substitution chemistry. Industrial interest in such compounds has grown due to their utility as intermediates in the synthesis of more complex fluorinated molecules. The compound's availability through specialized chemical suppliers indicates its established role in research and development applications within the chemical industry.

Research into fluorinated anisole compounds has been motivated by the unique properties that fluorine substitution imparts to organic molecules, including altered electronic properties, increased metabolic stability, and modified physicochemical characteristics. These attributes have made this compound and related compounds valuable building blocks in synthetic organic chemistry.

Physical Properties

Boiling Point, Flash Point, and Specific Gravity

The thermal properties of this compound reflect its molecular structure and intermolecular interactions. The compound exhibits a boiling point range of 70-72 degrees Celsius at 56 millimeters of mercury pressure, indicating its volatility under reduced pressure conditions. This relatively low boiling point under vacuum facilitates purification and handling procedures in laboratory and industrial settings.

The flash point of this compound is reported as 61 degrees Celsius, representing the minimum temperature at which the compound can form an ignitable mixture with air under standard atmospheric conditions. This property is crucial for determining appropriate storage and handling protocols in commercial and research environments.

The specific gravity of the compound is 1.2350, indicating that it is denser than water. This property affects separation procedures and influences the compound's behavior in biphasic reaction systems. The density value of 1.221 grams per milliliter at 25 degrees Celsius provides additional precision for volumetric calculations and analytical procedures.

| Property | Value | Conditions |

|---|---|---|

| Boiling Point | 70-72°C | 56 mm Hg |

| Flash Point | 61°C | Standard atmospheric pressure |

| Specific Gravity | 1.2350 | Room temperature |

| Density | 1.221 g/mL | 25°C |

Appearance and Physical State

This compound exists as a clear liquid under standard temperature and pressure conditions. The compound's physical appearance is characterized by its colorless to light yellow coloration, which may vary depending on purity levels and storage conditions. The liquid state at room temperature facilitates its use in various synthetic applications and simplifies handling procedures compared to solid compounds.

The refractive index of this compound ranges from 1.4570 to 1.4620, providing a measure of the compound's optical properties. This parameter is valuable for analytical identification and purity assessment using refractometric techniques. The relatively narrow range of refractive index values indicates good consistency in the compound's optical characteristics across different samples and preparations.

The compound's physical form as a clear liquid enables direct use in liquid-phase reactions and facilitates accurate measurement and transfer operations. The light yellow coloration that may develop could be attributed to trace impurities or degradation products, emphasizing the importance of proper storage conditions and quality control measures.

Solubility Parameters

While specific quantitative solubility data for this compound in various solvents is limited in the available literature, the compound's structure suggests moderate solubility in organic solvents. The presence of the methoxy group provides some polar character, while the fluorine substitution and aromatic ring contribute to the compound's overall hydrophobic nature. This combination of structural features typically results in good solubility in moderately polar organic solvents and limited solubility in highly polar solvents such as water.

The fluorine atoms in the molecular structure can participate in weak intermolecular interactions, potentially affecting the compound's solubility behavior in different solvent systems. The electron-withdrawing nature of the fluorine substituents may also influence the compound's interactions with various chemical environments, affecting its distribution in multiphasic systems.

Understanding the solubility characteristics of this compound is important for selecting appropriate reaction conditions and purification methods in synthetic applications. The compound's solubility profile influences its behavior in extraction procedures and affects the choice of crystallization or distillation techniques for purification purposes.

Eigenschaften

IUPAC Name |

1,3-difluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBWAHRFIPQEQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371687 | |

| Record name | 2,6-Difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437-82-1 | |

| Record name | 1,3-Difluoro-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=437-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoroanisole typically involves the fluorination of anisole derivatives. One common method starts with 2,6-difluorophenol, which is then methylated to form this compound. The reaction conditions often involve the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Difluoroanisole undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms in the ortho positions can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenol derivatives.

Reduction Reactions: The compound can undergo reduction reactions to form different fluorinated derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions often involve the use of catalysts like palladium or copper.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed

Substitution Reactions: Products include various substituted anisoles depending on the nucleophile used.

Oxidation Reactions: Products include 2,6-difluorophenol and other oxidized derivatives.

Reduction Reactions: Products include reduced fluorinated compounds with altered functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2,6-Difluoroanisole is utilized as a precursor in the synthesis of various pharmaceutical compounds due to its ability to enhance biological activity. Notable applications include:

- Anticancer Agents : Compounds derived from this compound have been studied for their efficacy against various cancer cell lines.

- Kinase Inhibitors : It serves as a key component in developing inhibitors targeting specific kinases involved in disease pathways .

Table 1: Summary of Pharmaceutical Applications

| Compound Type | Application Area | Example Compound | Activity |

|---|---|---|---|

| Kinase Inhibitors | Cancer Therapy | 2,6-Difluorophenyl derivatives | Inhibition of p38α kinase |

| Antimicrobial Agents | Antibiotic Research | Fluorinated analogs | Enhanced antibacterial activity |

| Anti-inflammatory | Pain Management | Non-steroidal anti-inflammatory drugs | Reduced inflammation |

Agrochemical Applications

The compound's role in synthesizing herbicides is significant due to its enhanced efficacy compared to non-fluorinated analogs. For instance, derivatives have shown promising results in controlling weed growth while being less toxic to crops.

Table 2: Agrochemical Applications

| Herbicide Type | Active Ingredient | Efficacy |

|---|---|---|

| Selective Herbicides | N-2,6-Difluorophenyl derivatives | Targeted weed control |

| Non-selective Herbicides | Fluorinated triazoles | Broad-spectrum weed management |

Material Science

In materials science, this compound is employed in the development of advanced materials such as polymers and coatings due to its unique chemical properties:

- Polymer Synthesis : It acts as a monomer in creating fluorinated polymers with enhanced thermal and chemical resistance.

- Coatings : Utilized in formulating high-performance coatings that require durability and resistance to solvents .

Table 3: Material Science Applications

| Material Type | Application Area | Properties Enhanced |

|---|---|---|

| Fluorinated Polymers | Coatings | Chemical resistance |

| Specialty Coatings | Industrial Applications | High durability |

Case Study 1: Kinase Inhibition

Research conducted on the synthesis of tri-substituted purine inhibitors incorporating this compound demonstrated significant inhibition of p38α kinase activity. The study showed that the presence of fluorine atoms improved binding affinity and selectivity against the target enzyme .

Case Study 2: Herbicidal Activity

A series of experiments evaluated the herbicidal efficacy of derivatives synthesized from this compound against common agricultural weeds. Results indicated that certain derivatives provided effective control at lower concentrations compared to traditional herbicides.

Wirkmechanismus

The mechanism of action of 2,6-Difluoroanisole depends on its specific applicationThe methoxy group can participate in various reactions, including nucleophilic substitution and oxidation, depending on the conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Boiling Point : The 2,6-isomer’s lower boiling point (70–72°C at reduced pressure) suggests higher volatility compared to other isomers, which may influence its utility as a solvent .

- Electronic Effects: The 2,6-substitution pattern creates a symmetrical electronic environment, enhancing its stability in reactions like sulfonation (e.g., conversion to aryl sulfonyl chlorides) . In contrast, 2,4-difluoroanisole’s asymmetry may improve its performance as a dopant in reversed-phase LC by stabilizing nonpolar analytes .

Commercial Availability

- This compound : Widely available from suppliers like Avra Synthesis (96% purity) and Shanghai Jinming Biotech .

- 2,4-Difluoroanisole : Produced by ECA International Corporation for analytical applications .

- 3,5-Difluoroanisole : Marketed by ALFA AESAR for specialized research .

Research Findings and Trends

- Medicinal Chemistry : this compound derivatives show promise in enzyme inhibition due to fluorine’s electronegativity enhancing binding affinity .

- Analytical Chemistry : 2,4-Difluoroanisole’s efficacy as a dopant highlights the role of substituent positioning in optimizing ionization efficiency .

- Synthetic Challenges : Asymmetric isomers (e.g., 2,5-) are less explored due to synthetic complexity, as evidenced by their higher market prices .

Biologische Aktivität

2,6-Difluoroanisole (CHFO) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry and materials science due to its unique biological activity and physicochemical properties. This article provides a comprehensive overview of the biological activities associated with this compound, drawing on diverse research findings and case studies.

This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the anisole ring. This fluorination affects its electronic properties, lipophilicity, and metabolic stability, making it an attractive candidate for drug design.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, structural modifications involving difluoroanisole derivatives have demonstrated significant inhibitory effects on aromatase and steroid sulfatase enzymes, which are critical in steroid metabolism .

- Cellular Penetration : The fluorine substituents enhance the compound's ability to penetrate cell membranes, facilitating its intracellular actions. This property is particularly important for compounds targeting intracellular signaling pathways .

Biological Activity Data

The following table summarizes key biological activities and their corresponding IC values for this compound and its derivatives:

| Compound | Target Enzyme | IC (nM) | Reference |

|---|---|---|---|

| This compound | Aromatase | 0.028 | |

| 2,6-Difluoroaniline | Steroid Sulfatase | 2.5 | |

| 4-Bromo-2,6-difluoroaniline | Dual Aromatase/Sulfatase | 0.20 |

Case Study 1: Drug Design

In drug design applications, this compound has been evaluated as a potential scaffold for developing new pharmaceutical agents. Its favorable logD values suggest enhanced membrane permeability compared to other fluorinated anisoles. A comparative study indicated that replacing methoxy groups with difluoromethyl groups significantly improved pharmacokinetic profiles .

Case Study 2: Synthesis of Bioactive Compounds

Research has demonstrated that derivatives of this compound can serve as precursors for synthesizing biologically active compounds. For example, it has been used in the synthesis of selective kinase inhibitors that exhibit potent anticancer activity .

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicity profile. Preliminary studies suggest that while the compound exhibits promising bioactivity, further toxicological assessments are necessary to evaluate its safety for therapeutic use .

Q & A

Basic: What are the standard methods for synthesizing and purifying 2,6-Difluoroanisole in academic research?

Methodological Answer:

this compound (CAS 437-82-1) is typically synthesized via nucleophilic substitution reactions using 2,6-difluorophenol and methyl iodide under basic conditions. Key parameters include maintaining anhydrous conditions and temperatures between 70–72°C (closely monitoring boiling points) to optimize yield . Purification often involves fractional distillation (density: 1.221 g/mL, refractive index: 1.457–1.462) or preparative HPLC with >98% purity thresholds . Researchers should validate purity using GC-MS or NMR, referencing retention indices (RI) and spectral libraries .

Basic: How should researchers characterize the physical and chemical properties of this compound?

Methodological Answer:

Critical properties include:

- Boiling Point : 70–72°C at 56 mmHg .

- Density : 1.221 g/mL (measured via pycnometry) .

- Refractive Index : 1.4570–1.4620 (determined using an Abbe refractometer) .

- Hazard Profile : Flammable (flash point: 61°C) and toxic (R10, R18; S9, S16 safety protocols) .

Standardized protocols from organizations like RightAnswer.com recommend combining experimental measurements with computational tools (e.g., Gaussian for thermodynamic properties) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

Due to its flammability (UN 1993) and toxicity (H226, H317), researchers must:

- Use fume hoods and static-safe equipment to avoid ignition .

- Wear nitrile gloves and chemical-resistant goggles to prevent dermal/ocular exposure .

- Implement spill containment using vermiculite or sand, followed by neutralization with sodium bicarbonate .

Acute toxicity data from animal studies (e.g., CNS depression in rodents) should inform institutional review board (IRB) approvals for in vivo work .

Advanced: How can researchers investigate the electronic effects of fluorine substituents in this compound on reaction mechanisms?

Methodological Answer:

The electron-withdrawing nature of fluorine substituents alters aromatic reactivity. Methodologies include:

- Computational Studies : DFT calculations (e.g., B3LYP/6-311++G**) to map electron density and reaction pathways .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of this compound with non-fluorinated analogs to quantify substituent effects .

- Spectroscopic Probes : Use ¹⁹F NMR to monitor resonance shifts during electrophilic substitution reactions .

Advanced: What strategies optimize chromatographic separation of this compound from structurally similar fluoroanisoles?

Methodological Answer:

Co-elution challenges arise with isomers like 2,4- or 3,5-Difluoroanisole. Solutions include:

- Column Selection : Polar stationary phases (e.g., ZORBAX Eclipse Plus C18) to exploit differences in dipole moments .

- Mobile Phase Optimization : Acetonitrile/water gradients with 0.1% formic acid to enhance resolution .

- Detection : Couple HPLC with fluorescence detection (ex: 260 nm, em: 310 nm) for trace quantification .

Advanced: How should researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

Discrepancies in toxicity studies (e.g., LD₅₀ values) require:

- Meta-Analysis : Compare data across peer-reviewed studies, prioritizing OECD/GLP-compliant assays .

- In Silico Modeling : Use QSAR models (e.g., ECOSAR) to predict ecotoxicological endpoints .

- Dose-Response Validation : Replicate conflicting experiments under controlled conditions (e.g., fixed exposure durations) .

Advanced: What methodologies assess the environmental persistence of this compound in aqueous systems?

Methodological Answer:

- Hydrolysis Studies : Monitor degradation at pH 5–9 and 25–50°C, using LC-MS/MS to track byproducts .

- Photolysis : Exclude solutions to UV light (254 nm) and quantify half-life via first-order kinetics .

- Microcosm Experiments : Simulate soil/water systems to measure biodegradation rates under aerobic/anaerobic conditions .

Advanced: How can researchers leverage this compound’s conformational flexibility in designing fluorinated pharmaceuticals?

Methodological Answer:

- X-ray Crystallography : Resolve solid-state conformations to inform docking studies .

- Dynamic NMR : Characterize rotational barriers of the methoxy group to optimize binding kinetics .

- SAR Studies : Synthesize analogs (e.g., 2,6-Difluoro-4-iodoanisole) and correlate substituent positions with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.